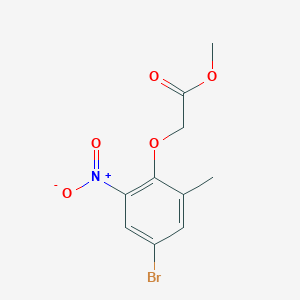

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO5/c1-6-3-7(11)4-8(12(14)15)10(6)17-5-9(13)16-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVIWXBRKCPIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)OC)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728264 | |

| Record name | Methyl (4-bromo-2-methyl-6-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943994-74-9 | |

| Record name | Methyl (4-bromo-2-methyl-6-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate typically involves the reaction of 4-bromo-2-methyl-6-nitrophenol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenoxyacetic acid derivatives.

Reduction: The major product is 2-(4-bromo-2-methyl-6-aminophenoxy)acetic acid.

Ester Hydrolysis: The product is 2-(4-bromo-2-methyl-6-nitrophenoxy)acetic acid.

Scientific Research Applications

Organic Synthesis

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and reductions .

Biological Studies

The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. It acts as a substrate for esterases and lipases, facilitating the hydrolysis of the ester bond to produce active metabolites .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Research

The compound has demonstrated potential anticancer activity by inducing apoptosis in cancer cell lines. A study highlighted its efficacy in inhibiting colorectal cancer cell proliferation, with an IC50 value indicating effective concentration levels for therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Interaction | Substrate for esterases and lipases |

Table 2: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Esterification | 4-bromo-2-methyl-6-nitrophenol + Methyl bromoacetate | DMSO, Room temperature, 48 hours | ~80% |

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro group can facilitate interactions with electron-rich sites, while the ester group can undergo hydrolysis to release the active carboxylic acid form .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The compound’s reactivity and applications can be contextualized by comparing it to analogs with variations in substituents, ester groups, or core structures. Key examples include:

a) Ethyl 2-[5-(4-Bromophenyl)-2-Phenyl-1H-Imidazol-4-Yl] Acetate (-D)

- Substituents : 4-Bromophenyl, phenyl (imidazole core).

- Ester Group : Ethyl (-COOCH₂CH₃).

- Key Differences: The imidazole ring introduces heterocyclic aromaticity, enabling coordination chemistry or hydrogen bonding.

- Reactivity : Bromophenyl groups facilitate cross-coupling reactions, but the absence of a nitro group reduces electron deficiency in the aromatic system.

b) 2-Bromo-4'-Methoxyacetophenone (CAS: 2632-13-5, )

- Substituents : 2-Bromo, 4'-methoxy (-OCH₃).

- Functional Groups : Ketone (-COCH₃) instead of ester.

- Key Differences :

- Methoxy is an electron-donating group (EDG), contrasting with the nitro (electron-withdrawing) group in the target compound.

- The ketone group is more reactive toward nucleophilic addition than esters.

- Applications : Primarily used as a synthon for asymmetric synthesis or heterocycle formation .

c) Methyl 2-[Bis(benzylthio)phosphoryl]acetate ()

- Functional Groups : Phosphoryl (-PO) and benzylthio (-S-CH₂C₆H₅) groups.

- Key Differences :

- Designed as a Horner–Wadsworth–Emmons (HWE) reagent for stereoselective α,β-unsaturated ester synthesis.

- The phosphoryl group enables olefination reactions, unlike the inert acetoxy group in the target compound.

- Reactivity : Specialized for C=C bond formation rather than aromatic substitution .

Structural and Functional Comparison Table

Biological Activity

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological mechanisms, and relevant case studies that highlight its potential applications.

Chemical Structure and Synthesis

This compound has the molecular formula C10H10BrNO5. Its structure is characterized by a phenoxy group attached to an acetate moiety, along with bromine, methyl, and nitro substituents on the phenyl ring. The synthesis typically involves the reaction of 4-bromo-2-methyl-6-nitrophenol with methyl bromoacetate in the presence of a base such as potassium carbonate in organic solvents like acetone or dimethylformamide. The reaction is performed under reflux conditions, followed by purification techniques such as recrystallization or chromatography.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. This is facilitated by the presence of the nitro group, which can engage in interactions with electron-rich sites within enzymes.

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, leading to the formation of new derivatives that may exhibit enhanced biological activity.

- Ester Hydrolysis : Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid, which may have distinct biological properties compared to its ester form.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : In vitro assays showed that this compound has an MIC value ranging from 6.25 to 12.5 μM against Mycobacterium abscessus and other mycobacterial species .

- Broad-Spectrum Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound:

- Cell Line Testing : Various mammalian cell lines were exposed to different concentrations of the compound, revealing no significant cytotoxic effects at therapeutic doses .

- Selectivity Index : The selectivity index was calculated to determine the therapeutic window of the compound, suggesting a favorable profile for further development in clinical applications .

Case Studies and Research Findings

-

Study on Mycobacterial Activity :

- A study focused on the derivative's structure-activity relationship (SAR), revealing that modifications at specific positions on the phenyl ring could enhance its activity against mycobacterial infections.

- Results indicated that compounds with electron-withdrawing groups exhibited improved potency against resistant strains of Mycobacterium tuberculosis .

- Antifungal Activity Assessment :

Q & A

Q. What synthetic strategies are effective for preparing Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate?

A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-bromo-2-methyl-6-nitrophenol with methyl bromoacetate in the presence of a base like K₂CO₃ in dry acetone under reflux conditions. Potassium iodide (KI) may be added as a catalyst to enhance reactivity. Reaction progress can be monitored via TLC, and purification is typically achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : To identify the aromatic proton environment (e.g., splitting patterns from nitro and bromo substituents) and ester carbonyl signals (~170 ppm in 13C NMR).

- FTIR : Confirmation of ester C=O (~1740 cm⁻¹), nitro group (1520–1350 cm⁻¹), and aryl bromide (C-Br stretch ~600 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]+ or [M+Na]+) and fragmentation patterns .

Q. How can crystallographic data be obtained for this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer (e.g., Siemens SMART CCD). SHELX programs (SHELXT for structure solution, SHELXL for refinement) are used to determine space groups, atomic coordinates, and thermal parameters. ORTEP-3 or WinGX can visualize the final structure .

Advanced Research Questions

Q. How to address crystallographic disorder in the nitro or methyl groups during refinement?

In SHELXL, use PART instructions to model disorder, apply restraints (e.g., SIMU, DELU), and refine anisotropic displacement parameters. Validate with R-factor convergence and difference density maps. For severe disorder, consider twinning or alternative space groups .

Q. What computational methods aid in analyzing electronic effects of substituents (Br, NO₂, OAc) on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potentials, HOMO-LUMO gaps, and Fukui indices to predict regioselectivity in further reactions. Hirshfeld surface analysis quantifies intermolecular interactions in the crystal lattice .

Q. How to resolve overlapping signals in NMR spectra caused by aromatic substituents?

Use 2D NMR techniques (COSY, HSQC, HMBC) to assign coupled protons and correlate carbons. For complex splitting, employ higher-field instruments (≥500 MHz) or adjust solvent/temperature to decongest peaks. Dynamic effects from nitro groups may require variable-temperature NMR .

Q. What strategies optimize yields in multi-step syntheses involving this compound?

- Stepwise Monitoring : Use TLC or LC-MS after each step to isolate intermediates.

- Protecting Groups : Protect reactive sites (e.g., nitro reduction) before introducing new substituents.

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency in bromo-substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.